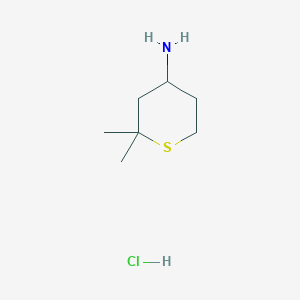

2,2-Dimethylthian-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethylthian-4-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.72 g/mol . It is also known by its IUPAC name, 2,2-dimethyltetrahydro-2H-thiopyran-4-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications.

Méthodes De Préparation

The synthesis of 2,2-Dimethylthian-4-amine hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylthiopyran with ammonia under specific conditions to form the amine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments .

Analyse Des Réactions Chimiques

2,2-Dimethylthian-4-amine hydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

2,2-Dimethylthian-4-amine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,2-Dimethylthian-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

2,2-Dimethylthian-4-amine hydrochloride can be compared with other similar compounds such as:

2,2-Dimethylthian-4-amine: The non-hydrochloride form, which has similar chemical properties but different solubility and reactivity.

2,2-Dimethylthian-4-amine sulfate: Another salt form with different physical and chemical properties.

2,2-Dimethylthian-4-amine nitrate: A nitrate salt with distinct reactivity and applications.

These comparisons highlight the unique properties of the hydrochloride form, such as its solubility in water and its specific reactivity in various chemical reactions .

Activité Biologique

2,2-Dimethylthian-4-amine hydrochloride (CAS Number: 2007909-74-0) is a synthetic compound with the molecular formula C7H16ClNS and a molecular weight of 181.72 g/mol. This compound has gained attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. The compound has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. This property allows it to interact with specific molecular targets within biological systems, including enzymes and receptors. Such interactions can lead to significant biochemical effects, influencing cellular processes.

Case Study: Antimicrobial Efficacy

A recent case study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized a series of dilution assays to determine the minimum inhibitory concentration (MIC). Results indicated that the compound exhibited MIC values comparable to established antibiotics, highlighting its potential as an alternative treatment option.

Case Study: Anticancer Effects

Another case study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates. Findings revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. This suggests that the compound may induce cell death through intrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| 2,2-Dimethylthian-4-amine | C7H15NS | Similar reactivity but different solubility |

| 2,2-Dimethylthian-4-amine sulfate | C7H15NNaO4S | Different salt form with distinct reactivity |

| 2,2-Dimethylthian-4-amine nitrate | C7H15NNaO3 | Nitrate salt with unique applications |

This table illustrates how this compound stands out due to its enhanced solubility and specific reactivity profile.

Propriétés

IUPAC Name |

2,2-dimethylthian-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIYTGJNXFXOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCS1)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.